Pharmacological Profiling and Therapeutic Potential of (2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid
Pharmacological Profiling and Therapeutic Potential of (2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid
Executive Summary
In the landscape of rational drug design, privileged scaffolds that can interface with multiple biological targets are highly sought after. (2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid (CAS No. 1169848-08-1) 1 represents a highly modular, multi-functional pharmacophore. By combining an electrophilic/chelating trans-acrylic acid head group with a bulky, lipophilic benzyloxy-methoxyphenyl tail, this compound presents significant potential in oncology and metabolic syndrome management. This technical guide deconstructs the structural pharmacology of the molecule, elucidates its primary therapeutic targets, and establishes self-validating experimental workflows for its preclinical evaluation.
Structural Pharmacology & Pharmacophore Analysis
The therapeutic versatility of (2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid stems from its distinct tripartite architecture:
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Trans-Acrylic Acid Moiety : Acts as a polar head group. In metalloenzymes, the carboxylic acid functions as a Zinc-Binding Group (ZBG). In nuclear receptors, it serves as a hydrogen-bond donor/acceptor network anchor.
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3-Methoxy Substitution : Provides steric tuning and electron-donating properties to the central phenyl ring, influencing the dihedral angle and rotational freedom of the molecule.
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2-Benzyloxy Group : A bulky, highly lipophilic extension that acts as a "cap group" or hydrophobic tail. This moiety is critical for displacing water molecules in deep, hydrophobic binding pockets (such as the Y-shaped cavity of nuclear receptors or the surface rim of kinases).
Primary Target: Class I/II Histone Deacetylases (HDACs)
Cinnamic acid derivatives are well-documented inhibitors of Histone Deacetylases (HDACs), enzymes responsible for the epigenetic silencing of tumor suppressor genes 2. While hydroxamic acids (e.g., Vorinostat) are the most potent ZBGs, their associated off-target toxicity has driven the search for alternatives.
Trans-cinnamic acid derivatives utilize their carboxylic acid to chelate the catalytic Zn²⁺ ion in the HDAC active site 3. In this specific molecule, the bulky 2-benzyloxy-3-methoxy moiety acts as a surface recognition cap group, interacting via
Mechanism of HDAC inhibition by the target compound.
Secondary Target: PPAR Dual Agonism
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. Recent structure-activity relationship (SAR) studies have identified trans-acrylic acid derivatives as highly potent PPAR
The causality of this interaction is driven by the spatial geometry of the molecule. The trans-acrylic acid head group forms critical hydrogen bonds with the AF-2 helix (specifically residues Tyr473 and His323 in PPAR
Tertiary Target: RTKs and CHK2 via Benzimidazole Conjugation
Beyond direct receptor modulation, the 2-benzyloxy-3-methoxyphenyl scaffold is a highly valued synthetic precursor. Condensation of this pharmacophore into benzimidazole derivatives yields potent multi-target Receptor Tyrosine Kinase (RTK) inhibitors (e.g., targeting EGFR and VEGFR-2) and Checkpoint Kinase 2 (CHK2) inhibitors 5. The electron-rich heterocycle, combined with the bulky benzyloxy ether, enhances DNA binding affinity and optimal kinase cleft occupation.
Experimental Workflows & Validation Protocols
To rigorously evaluate the therapeutic efficacy of this compound, the following self-validating protocols must be employed.
Protocol A: Fluorogenic In Vitro HDAC Inhibition Assay
Causality & Trustworthiness: This assay utilizes a two-step enzymatic process. The substrate contains an acetylated lysine conjugated to a fluorophore (AMC). HDAC cleaves the acetyl group, allowing a secondary developer enzyme to cleave the peptide and release AMC. If the test compound successfully inhibits HDAC, the developer cannot cleave the substrate, and fluorescence remains quenched. This strict dependency eliminates false positives from compound autofluorescence.
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Reagent Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Dilute to working concentrations (0.1 nM to 100
M) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). -
Enzyme Incubation: Add 10
L of recombinant HDAC1/2 enzyme to a 96-well black microplate. Add 10 L of the compound dilutions. Include SAHA (Suberoylanilide hydroxamic acid) as a positive control, and a DMSO-only vehicle as a negative control. -
Substrate Addition: Add 20
L of the fluorogenic acetylated substrate. Incubate at 37°C for 30 minutes. -
Development: Add 10
L of the developer solution (containing Trypsin and Trichostatin A to stop further HDAC activity). Incubate for 15 minutes at room temperature. -
Readout & Validation: Measure fluorescence at Ex 350 nm / Em 440 nm. Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's trustworthiness.
Protocol B: TR-FRET PPAR Binding Assay
Causality & Trustworthiness: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate background interference from the compound's potential intrinsic fluorescence. It relies on a Terbium-labeled anti-GST antibody binding to a GST-tagged PPAR
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Complex Assembly: In a 384-well plate, combine 5
L of GST-PPAR -LBD (10 nM final) with 5 L of Tb-anti-GST antibody (2 nM final). -
Compound Addition: Add 5
L of the test compound (serial dilutions). -
Tracer Addition: Add 5
L of the fluorescent pan-PPAR tracer (Kd concentration). -
Incubation & Readout: Incubate in the dark for 2 hours at room temperature. Read the plate using a TR-FRET compatible reader (Excitation at 340 nm; Emission 1 at 495 nm for Terbium; Emission 2 at 520 nm for the tracer).
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Data Processing: Calculate the 520/495 ratio. Plot against the log[Compound] to determine the IC50 of displacement.
High-throughput screening workflow for validating multi-target affinities.
Quantitative Data: Benchmark Comparisons
To contextualize the therapeutic potential, the table below summarizes extrapolated benchmark values for trans-acrylic acid and cinnamic acid derivatives against standard clinical agents.
| Target Class | Benchmark Compound | Standard Drug Control | Extrapolated Affinity (IC50/EC50) | Primary Mechanism |
| HDAC Class I | Cinnamic acid derivative | SAHA (Vorinostat) | 1.5 - 5.0 | Zn²⁺ Chelation via Carboxylic Acid |
| PPAR | Trans-acrylic acid derivative | Fenofibrate | 0.06 - 0.10 | AF-2 Helix Stabilization |
| PPAR | Trans-acrylic acid derivative | Pioglitazone | 0.70 - 3.50 | Hydrophobic LBD Occupation |
| RTK (EGFR) | Benzimidazole conjugate | Erlotinib | 0.5 - 2.0 | ATP-competitive Kinase Cleft Binding |
Note: Values are synthesized from structurally homologous derivatives cited in the literature to provide a comparative baseline for assay development.
Conclusion
(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid is a structurally primed scaffold with profound polypharmacological potential. Its ability to act as a ZBG for epigenetic modulation (HDAC inhibition) and as a dual agonist for metabolic nuclear receptors (PPAR
References
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[1] ChemScene. 1169848-08-1 | (E)-3-(2-(Benzyloxy)-3-methoxyphenyl)acrylic acid. Available at:
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[5] Al-Mudaris et al. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central (PMC). Available at:
-
[2] Anantharaju et al. Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC). PubMed Central (PMC). Available at:
-
[4] Kaur et al. Synthesis and evaluation of new 1,2,4-oxadiazole based trans-acrylic acid derivatives as potential PPAR-alpha/gamma dual agonist. PubMed. Available at:
-
[3] Zhu et al. A new HDAC inhibitor cinnamoylphenazine shows antitumor activity in association with intensive macropinocytosis. Oncotarget. Available at:
Sources
- 1. chemscene.com [chemscene.com]
- 2. Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new HDAC inhibitor cinnamoylphenazine shows antitumor activity in association with intensive macropinocytosis | Oncotarget [oncotarget.com]
- 4. Synthesis and evaluation of new 1,2,4-oxadiazole based trans- acrylic acid derivatives as potential PPAR-alpha/gamma dual agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
